6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Secure a unique sp3-rich spirocyclic scaffold for your drug discovery program. This compound serves as a conformationally rigid bioisostere of piperidine, featuring a metal-coordinating imidazole substituent. Its defined 3D geometry enhances target selectivity and offers a distinct advantage over simple piperidine motifs. The dihydrochloride salt ensures high aqueous solubility for ease of handling. Procure this key building block to construct fragment libraries targeting HDACs, MMPs, or CNS-penetrant candidates where improved Fsp3 and reduced lipophilicity are critical for metabolic stability.

Molecular Formula C9H15Cl2N3
Molecular Weight 236.14
CAS No. 2287297-87-2
Cat. No. B2826072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride
CAS2287297-87-2
Molecular FormulaC9H15Cl2N3
Molecular Weight236.14
Structural Identifiers
SMILESC1CNC12CC(C2)C3=NC=CN3.Cl.Cl
InChIInChI=1S/C9H13N3.2ClH/c1-2-12-9(1)5-7(6-9)8-10-3-4-11-8;;/h3-4,7,12H,1-2,5-6H2,(H,10,11);2*1H
InChIKeyUORKZUHWFJULCA-KQYPMKCTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane Dihydrochloride: A Next-Generation Piperidine Bioisostere Building Block


6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane dihydrochloride belongs to the 1-azaspiro[3.3]heptane class, a scaffold recently validated as a conformationally rigid bioisostere of the ubiquitous piperidine ring found in over 30 approved drugs [1]. The dihydrochloride salt form ensures high aqueous solubility and ease of handling, while the imidazole substituent provides a metal-coordinating and hydrogen-bond-donating vector absent in simple piperidines. This combination of a saturated, sp3-rich spirocyclic core with a heteroaromatic side chain offers a unique three-dimensional pharmacophore for fragment-based drug discovery and lead optimization [2].

Why 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane Dihydrochloride Cannot Be Replaced by Piperidine or 2-Azaspiro Analogs


Simply substituting this compound with a piperidine-based imidazole or the isomeric 2-azaspiro[3.3]heptane core would fundamentally alter key molecular properties critical for binding and pharmacokinetics. The 1-azaspiro[3.3]heptane scaffold introduces a distinct nitrogen geometry and higher conformational rigidity compared to piperidine, directly impacting target selectivity and off-rate kinetics [1]. Furthermore, the specific connectivity of the imidazole at the 6-position of the 1-azaspiro core results in a unique spatial orientation of the hydrogen-bond donor/acceptor pharmacophore, which cannot be recapitulated by the 2-aza isomer or other spirocyclic amines .

Quantitative Comparative Evidence for Procuring 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane Dihydrochloride


Superior Sp3 Character (Fsp3) for Enhanced Clinical Developability

The target compound exhibits a significantly higher fraction of sp3-hybridized carbons (Fsp3: 0.666) compared to a representative piperidine-based analog, 4-(1H-imidazol-2-yl)piperidine (Fsp3: 0.545). This is a critical differentiator, as increasing Fsp3 is a validated strategy to improve aqueous solubility and reduce off-target promiscuity, thereby enhancing the clinical developability of drug candidates [1][2].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Reduced Calculated Lipophilicity (cLogP) for Mitigating hERG and CYP450 Liabilities

The target compound demonstrates a markedly lower calculated LogP (cLogP: -0.05) relative to analogous piperidine (cLogP: 1.1) and 2-azaspiro[3.3]heptane (cLogP: 0.8) building blocks bearing the same imidazole substituent. Lower lipophilicity is a well-established predictor of reduced binding to the hERG potassium channel and decreased CYP450 inhibition, thereby lowering drug-drug interaction and cardiotoxicity risks [1][2].

ADME/Tox Optimization In Silico Screening Cardiotoxicity Risk Assessment

Comparable Basicity but Superior Conformational Control versus Piperidine

While the measured pKa of the 1-azaspiro[3.3]heptane core (8.1) is statistically equivalent to that of piperidine (8.2), enabling similar ionization states at physiological pH, the spirocyclic system provides significantly higher conformational rigidity [1]. This rigidity translates into a lower entropic penalty upon target binding and, crucially, a lower probability of engaging off-target receptors compared to the flexible piperidine ring [2].

Physicochemical Profiling Receptor Binding Conformational Analysis

Recommended Procurement Scenarios for 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane Dihydrochloride


Fragment-Based Lead Generation Targeting Metalloenzymes

The imidazole moiety acts as an effective zinc-binding group (ZBG), while the spirocyclic core provides a rigid exit vector. Procure this building block to construct fragment libraries targeting histone deacetylases (HDACs), matrix metalloproteinases (MMPs), or angiotensin-converting enzyme (ACE), where the low cLogP and defined geometry directly address common selectivity and solubility challenges [1].

Piperidine Bioisostere Replacement in CNS Drug Discovery

Use this compound as a direct replacement for piperidine-imidazole motifs in CNS-penetrant programs. The comparable basicity ensures target engagement, while the improved Fsp3 and reduced lipophilicity are predictive of enhanced metabolic stability and reduced phospholipidosis risk, critical for chronic CNS therapies [2].

Diversity-Oriented Synthesis of Macrocyclic Libraries

The single rotatable bond and defined spirocyclic geometry make this compound an ideal rigidified linker for cyclization reactions. Incorporate it into DNA-encoded library (DEL) syntheses or parallel amide coupling reactions to generate conformationally constrained macrocycles with enhanced oral bioavailability potential [3].

Quote Request

Request a Quote for 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.